REACTION_CXSMILES
|
[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[BH4-].[Na+].Cl>CO>[CH2:6]([O:5][CH:3]([OH:4])[C:2]([F:12])([F:1])[C:8]([F:10])([F:11])[F:9])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C(F)(F)F)F
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.16 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the addition
|
Type
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CUSTOM
|
Details
|
was held below −45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −60° C.
|
Type
|
CUSTOM
|
Details
|
remained below −45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (two times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
9.76 g (50.3 mmol, 88%) were obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(F)(F)F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |